Sodium hexadecanoate-D31
Description
Sodium hexadecanoate-D31 (C16D31COONa) is the sodium salt of deuterated hexadecanoic acid (palmitic acid-D31), where all 31 hydrogen atoms in the alkyl chain are replaced with deuterium. This isotopic labeling makes it invaluable in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) as an internal standard, enabling precise quantification of non-deuterated analogs in complex mixtures .
Properties
Molecular Formula |
C16H31NaO2 |
|---|---|
Molecular Weight |
309.60 g/mol |
IUPAC Name |
sodium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate |
InChI |
InChI=1S/C16H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2; |
InChI Key |
GGXKEBACDBNFAF-HXKBIXQXSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium hexadecanoate-D31 is synthesized through the deuteration of palmitic acid. The process involves the reaction of palmitic acid with deuterated reagents such as d8-isopropanol in the presence of a catalyst like 10% platinum on activated carbon. The reaction is carried out at elevated temperatures (around 120°C) for 24 hours. The resulting deuterated palmitic acid is then neutralized with sodium hydroxide to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Reduction to Deuterated Hexadecanol
Sodium hexadecanoate-D31 undergoes reduction to produce deuterated hexadecanol (C<sub>16</sub>D<sub>31</sub>OH), a reaction critical for studying lipid metabolism and isotopic tracing in biological systems.
| Reaction Parameter | Details |
|---|---|
| Reagents | Hydrogen gas, platinum catalyst (10% Pt/C) |
| Reaction Conditions | 120°C, 24 hours |
| Product Yield | High purity (>95%) under optimized conditions |
| Mechanism | Catalytic hydrogenation of the carboxylate group to a primary alcohol |
This reaction is scalable industrially using advanced catalytic systems to ensure efficiency and minimal side reactions .
Acid-Base Neutralization
The compound readily undergoes protonation in acidic environments to regenerate deuterated palmitic acid (C<sub>16</sub>D<sub>31</sub>COOH), a process essential for isotopic labeling studies.
The reverse reaction (neutralization with NaOH) is employed during synthesis to regenerate the sodium salt .
Oxidation Pathways
While the saturated carbon chain limits typical oxidation reactions, controlled oxidative cleavage of the alkyl chain can occur under specific conditions:
| Reaction Parameter | Details |
|---|---|
| Reagents | Potassium permanganate (KMnO<sub>4</sub>), acidic conditions |
| Reaction Conditions | Elevated temperatures (60–80°C) |
| Major Products | Shorter-chain deuterated carboxylic acids (e.g., octanoic acid-D<sub>15</sub>) |
| Side Reactions | Partial decarboxylation observed at higher temperatures |
This reaction is less common due to the stability of the deuterated chain but provides insights into oxidative degradation mechanisms .
Stability and Handling Considerations
The compound demonstrates high thermal stability (decomposition >300°C) but requires storage at 2–8°C to prevent hydrolysis or isotopic exchange . Exposure to moisture or strong acids accelerates degradation, necessitating inert atmosphere handling in research settings .
Scientific Research Applications
Scientific Research Applications
Sodium hexadecanoate-D31 has several notable applications in scientific research:
1. Metabolic Studies
- Application : Used as a tracer in metabolic studies to investigate the incorporation and metabolism of fatty acids.
- Mechanism : The deuterated form allows researchers to differentiate between naturally occurring fatty acids and those labeled with deuterium during analysis using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
2. Antimicrobial Research
- Application : Exhibits antimicrobial properties against multidrug-resistant bacteria.
- Findings : Studies have shown that this compound effectively inhibits the growth of pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. A study indicated significant antibacterial activity against multidrug-resistant bacteria isolated from diabetic patients, suggesting potential therapeutic uses in combating antibiotic resistance .
3. Anti-inflammatory Studies
- Application : Investigated for its anti-inflammatory effects.
- Mechanism : The compound has been shown to inhibit pro-inflammatory cytokines, which may help in conditions characterized by excessive inflammation .
4. Antioxidant Activity
- Application : Evaluated for its ability to scavenge free radicals.
- Research Insights : In vitro studies demonstrate that this compound can effectively reduce oxidative stress, indicating its potential role in protecting cells from oxidative damage .
Case Study 1: Antibacterial Efficacy
A comprehensive study assessed the antibacterial effects of this compound against various strains of multidrug-resistant bacteria. The results indicated that this compound showed significant inhibitory activity, highlighting its potential application in developing new antimicrobial agents.
Case Study 2: Hepatoprotective Effects
Research has explored the hepatoprotective properties of this compound. In animal models, administration of the compound demonstrated a reduction in liver enzyme levels, suggesting protective effects against liver damage induced by toxic substances.
Case Study 3: Phytochemical Analysis
This compound has been used in phytochemical studies to trace the metabolic pathways of fatty acids in plants. This application aids in understanding how plants metabolize fatty acids and their derivatives.
Mechanism of Action
The mechanism of action of sodium hexadecanoate-D31 is primarily related to its role as a deuterated fatty acid. In biological systems, it integrates into lipid membranes and can be used to trace lipid metabolism and dynamics. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to study the molecular targets and pathways involved in lipid metabolism .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : CD3(CD2)14COONa
- Molecular Weight : 309.59 g/mol
- CAS Number : 467235-83-2 (sodium salt)
- Isotopic Purity : ≥98 atom% deuterium
- Applications : Used in surfactant studies, metabolic tracing, and analytical chemistry to avoid signal interference from protiated compounds .
Comparison with Similar Compounds
Potassium Hexadecanoate-D31
Molecular Formula : CD3(CD2)14COOK
Molecular Weight : 325.70 g/mol
CAS Number : 63074-47-5
Key Differences :
- Cation : Potassium (K<sup>+</sup>) instead of sodium (Na<sup>+</sup>), altering solubility and ionic interactions.
- Applications : Preferred in studies requiring potassium ions, such as lipid bilayer simulations or enzymatic assays where sodium interferes .
- Price : Significantly more expensive (e.g., 5 mg at €94.00 vs. sodium salt at ¥48,400/500 mg) .
Ethyl Hexadecanoate-D31
Molecular Formula : CD3(CD2)14COOCH2CH3
CAS Number : 1215721-57-5
Key Differences :
- Structure : Neutral ester (vs. ionic sodium salt), making it volatile and suitable for gas chromatography (GC) applications.
- Hazard Profile: Classified as non-hazardous under GHS, unlike ionic salts that may require handling precautions .
- Use Cases : Internal standard for lipid analysis in GC-MS due to its stability and low polarity .
Methyl Hexadecanoate-D31
Molecular Formula : CD3(CD2)14COOCH3
CAS Number : 29848-79-1
Key Differences :
Hexadecanoic Acid-D31 (Parent Acid)
Molecular Formula : CD3(CD2)14COOH
CAS Number : 39756-30-4
Key Differences :
- Acidity : Free carboxylic acid (pKa ~4.8) vs. sodium salt (pH-neutral in solution).
- Applications : Precursor for synthesizing deuterated surfactants or esters; less soluble in aqueous media than its salts .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Pricing and Availability
Biological Activity
Sodium hexadecanoate-D31, also known as palmitic acid-D31 sodium, is a deuterium-labeled derivative of palmitic acid, a saturated fatty acid commonly found in animals and plants. The biological activity of this compound has been the subject of various studies due to its implications in metabolic processes, lipid metabolism, and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and data tables that elucidate its effects.
This compound is characterized by its deuterium labeling, which enhances its stability and detection in biological systems. The compound's molecular formula is , and it exhibits properties similar to those of palmitic acid. The presence of deuterium allows for precise tracking in metabolic studies.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 292.46 g/mol |
| Purity | ≥ 98% |
| Appearance | White powder |
Lipid Metabolism
This compound plays a significant role in lipid metabolism. Research indicates that it can influence various metabolic pathways, particularly in the liver. A study demonstrated that this compound affects the localization of acyl-CoA synthetase, which is crucial for fatty acid activation and subsequent metabolic processing .
Case Study: Hepatic Lipid Metabolism
In a controlled study involving high-fat diet-fed mice, administration of this compound resulted in notable changes in hepatic lipid profiles. The compound was shown to increase triglyceride accumulation in the liver while altering the expression levels of genes associated with lipid metabolism .
Findings from the Study
- Increased Triglycerides : Mice treated with this compound exhibited a significant rise in hepatic triglyceride levels.
- Gene Expression Changes : RNA sequencing revealed upregulation of genes involved in lipid synthesis and downregulation of genes associated with fatty acid oxidation.
Table 2: Effects of this compound on Gene Expression
| Gene Name | Expression Change (Fold Change) | Function |
|---|---|---|
| Fasn | +3.5 | Fatty acid synthase |
| Cpt1a | -2.1 | Carnitine palmitoyltransferase |
| Pparg | +2.7 | Peroxisome proliferator-activated receptor gamma |
The biological activity of this compound is attributed to its ability to modulate lipid-related signaling pathways. It acts as a substrate for acyl-CoA synthetases, facilitating the conversion of fatty acids into acyl-CoA derivatives, which are essential for various metabolic processes.
Interaction with Membrane Proteins
This compound has been shown to interact with membrane-bound proteins, influencing their activity and localization. For instance, studies indicate that it can alter the conformation of membrane proteins involved in lipid transport and metabolism .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Sodium hexadecanoate-D31 with high isotopic purity?
- Methodological Answer : Synthesis involves substituting hydrogen atoms with deuterium in the hexadecanoate chain. A common approach is catalytic deuteration using deuterium gas (D₂) and palladium catalysts, followed by saponification with sodium hydroxide-d (NaOD) to form the sodium salt. Ensure rigorous exclusion of moisture to prevent isotopic dilution. Characterization via NMR (¹H and ²H) and mass spectrometry (MS) is critical to confirm >98% deuterium incorporation .
Q. How can researchers assess the isotopic purity of this compound?
- Methodological Answer : Use ¹H NMR to detect residual proton signals in the deuterated alkyl chain. For quantitative analysis, integrate peaks corresponding to residual CH₃ or CH₂ groups. MS (e.g., ESI-TOF) provides molecular ion clusters to calculate isotopic enrichment. Cross-validate results with elemental analysis (e.g., combustion analysis for C/D ratio) .
Q. What storage conditions are optimal for maintaining this compound stability?
- Methodological Answer : Store at 2–8°C in airtight, moisture-resistant containers under inert gas (e.g., argon). Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to monitor degradation via FTIR or HPLC. Deuterated compounds are sensitive to proton exchange; avoid aqueous solvents unless necessary .
Q. Which analytical techniques are suitable for quantifying this compound in complex matrices?
- Methodological Answer : Reverse-phase HPLC with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) is effective. Optimize mobile phases using trifluoroacetic acid (0.1% v/v) in acetonitrile/water gradients to enhance peak resolution. For trace analysis, employ LC-MS with deuterium-specific transitions .
Advanced Research Questions
Q. How can isotopic effects of this compound influence reaction kinetics in lipid bilayer studies?
- Methodological Answer : Deuterated alkyl chains alter membrane fluidity due to increased bond strength (C-D vs. C-H). Design experiments using differential scanning calorimetry (DSC) to compare phase transition temperatures of deuterated vs. non-deuterated lipid bilayers. Pair with molecular dynamics simulations to model deuterium’s impact on packing density .
Q. What strategies resolve contradictions in deuterium distribution data across independent studies?
- Methodological Answer : Cross-validate synthesis protocols (e.g., catalyst purity, reaction time) and analytical methods. Use multi-laboratory round-robin testing with standardized reference materials. Apply multivariate statistical analysis (e.g., PCA) to identify variables causing discrepancies .
Q. How can this compound be utilized as an internal standard in lipidomics?
- Methodological Answer : Incorporate it as a deuterated internal standard in LC-MS workflows to correct for matrix effects. Validate by spiking known concentrations into biological samples (e.g., plasma) and comparing recovery rates (80–120%). Ensure chromatographic co-elution with analytes to minimize quantification errors .
Q. What advanced spectroscopic methods characterize deuterium spatial distribution in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
